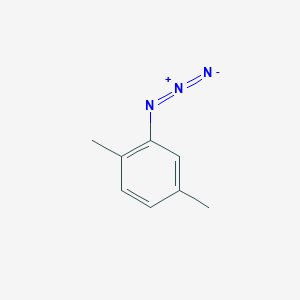

2-Azido-1,4-dimethylbenzene

説明

Preparation and Chemistry of Azidoiodinanes

The study of azidoiodinanes derivatives, as presented in the first paper, involves the preparation of these compounds from benziodoxoles and trimethylsilyl azide, resulting in stable, crystalline compounds . The X-ray crystal structure analysis of azide 4b, a derivative, shows a hypervalent iodine with a distorted T-shaped geometry, which is significant as it provides insights into the bond lengths and angles that are typical for organic derivatives of polyvalent iodine . This research is particularly relevant as it demonstrates the potential of azidobenziodoxoles as reagents for direct azidation of various organic substrates, including dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines is highlighted for its efficiency under mild conditions, leading to the formation of N-azidomethyl-N-methylanilines .

Cyclization Reactions with 2-Azido-1-(2-hydroxyphenyl)ethanones

The second paper discusses a novel cyclization reaction involving 2-azido-1-(2-hydroxyphenyl)ethanones and terminal alkynoates, catalyzed by 4-dimethylaminopyridine (DMAP) . This reaction is noteworthy for its unexpected nature and the formation of 2-aminobenzofuran-3(2H)-one derivatives. The reaction conditions are mild and the process is relatively quick, taking only 2 hours to complete. The paper also explores the scope and limitations of these cyclization reactions, which is crucial for understanding the potential applications of this synthetic method .

Molecular Structure Analysis

The molecular structure of azidoiodinanes, as revealed by X-ray crystallography, shows a distorted T-shaped geometry around the iodine atom . This is important for understanding the reactivity and potential applications of these compounds in organic synthesis. The bond lengths and angles are consistent with other polyvalent iodine organic derivatives, which is valuable information for chemists looking to utilize these compounds in various chemical reactions .

Physical and Chemical Properties Analysis

While the provided papers do not delve deeply into the physical and chemical properties of 2-azido-1,4-dimethylbenzene specifically, they do provide insight into the reactivity of related azido compounds. The ability to form stable crystalline structures and undergo reactions under mild conditions suggests that these azido compounds have significant potential in synthetic chemistry . The papers also imply that the azido group can participate in various chemical transformations, which is a key characteristic of azido compounds in general.

科学的研究の応用

1. Chemical Reactions and Structural Analysis

- The reactions of 1-azido-2,4,6-trimethyl- and 1-azido-2,6-dimethylbenzene with hexamethyl-Dewar-benzene lead to unexpected structural formations, which can be explained by a sequence of pericyclic reactions, providing insights into complex chemical behaviors and structures (Christl et al., 2005).

- Structural analysis of liquid 1,4-dimethylbenzene using X-ray monochromatic radiation scattering method at room temperature revealed detailed insights into the molecular structure and intermolecular interactions, crucial for understanding liquid-state behavior (Drozdowski, 2006).

2. Material Synthesis and Catalytic Activity

- A ruthenium bisammine complex formed in reaction with aryl azides such as 2-azido-1,3-dimethylbenzene demonstrated high catalytic activity in producing N-substituted imines, highlighting its potential in catalysis (Park et al., 2017).

3. Energetic Materials Research

- Research on azidonation derivatives of 1,1’,4,4’-tetramethyl-2-tetrazene, involving direct α-addition of azido groups, contributed to the development of nitrogen-rich compounds with potential applications in propulsion and energetic materials (Gilloux et al., 2014).

4. Hypergolic Ionic Liquids for Propellant Fuels

- Development of 2-Azido-N,N-dimethylethylamine and related azide-functionalized ionic liquids has shown potential in replacing toxic hydrazine derivatives in hypergolic fuel applications, demonstrating the versatility of azide compounds in advanced fuel technology (Joo et al., 2010).

5. Biochemistry and Molecular Studies

- Beta-azidoalanine was used as an IR probe to study the aggregation of amyloid Abeta(16-22), highlighting its utility in providing site-specific information about local electrostatic environments in proteins, a crucial aspect in the study of protein structures and interactions (Oh et al., 2008).

作用機序

Target of Action

The primary target of 2-Azido-1,4-dimethylbenzene is the benzene ring structure . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

将来の方向性

生化学分析

Biochemical Properties

It is known that azido groups can participate in a variety of reactions, including nucleophilic substitution and oxidation . This suggests that 2-Azido-1,4-dimethylbenzene could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context. The exact nature of these interactions would depend on the specific biochemical environment and the other molecules present.

Molecular Mechanism

It is known that azido groups can form covalent bonds with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity

Metabolic Pathways

It is known that azido groups can participate in various metabolic reactions

Transport and Distribution

It is known that small, lipophilic molecules like this compound can often pass through cell membranes and distribute throughout cells and tissues

Subcellular Localization

It is known that small, lipophilic molecules can often pass through cell membranes and distribute throughout cells

特性

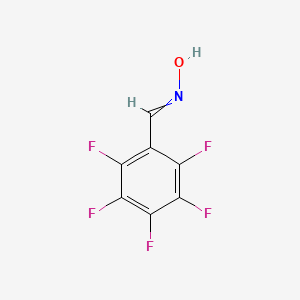

IUPAC Name |

2-azido-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHYOVLOYHXHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562793 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35774-21-1 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)

![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)

![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)

![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)

![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)